molecular formula C7H7BrClN B2891752 (4-Bromo-3-chlorophenyl)methanamine CAS No. 1208076-65-6

(4-Bromo-3-chlorophenyl)methanamine

Cat. No.: B2891752
CAS No.: 1208076-65-6
M. Wt: 220.49
InChI Key: HQEHGBULSMIQAN-UHFFFAOYSA-N
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Description

(4-Bromo-3-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-chlorophenyl)methanamine typically involves the reaction of 4-bromo-3-chlorobenzonitrile with a reducing agent. One common method is the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-chlorophenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Bromo-3-chlorophenyl)methanamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: (4-Bromo-3-chlorophenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of an amine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Biological Activity

(4-Bromo-3-chlorophenyl)methanamine, a compound with significant potential in biomedical research, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its utility in various therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine and chlorine substituent on a phenyl ring, linked to a methanamine group. This unique structure contributes to its reactivity and biological activity, particularly in interactions with various enzymes and receptors.

Target Interactions

Research indicates that this compound can interact with specific biological targets, influencing several biochemical pathways. Notably, it has been shown to react with hydroxylamine to form oximes or with hydrazine to form hydrazones, potentially disrupting metabolic pathways involving aldehydes and ketones.

Pharmacokinetics

The compound is a liquid at room temperature, which may influence its absorption and distribution within biological systems. The stability of this compound in different pH environments affects its reactivity and biological efficacy.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis. The specific pathways involved are under investigation, but the compound's ability to modulate signaling pathways related to cell survival is a promising area of research .

Case Studies

  • Antichlamydial Activity : A study focused on the synthesis of compounds similar to this compound revealed its selective activity against Chlamydia. The findings indicated that derivatives of this compound could be developed into effective treatments for chlamydial infections, showcasing its potential as a lead compound in drug development .
  • Neuroprotective Effects : Research into LRRK2 inhibitors has highlighted the potential role of this compound in treating neurodegenerative diseases. Elevated levels of LRRK2 mRNA in patients suggest that targeting this kinase could be beneficial for conditions like ALS and Parkinson's disease .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
(4-Bromo-3-fluorophenyl)methanamineFluorine instead of chlorineModerate antimicrobial activity
(4-Bromo-3-chlorophenyl)acetic acidCarboxylic acid groupAntimicrobial properties
(4-Bromo-3-chlorophenyl)ethanamineEthyl group instead of methylenePotentially lower reactivity

The unique substitution pattern on the phenyl ring coupled with the amine group's presence makes this compound particularly reactive and biologically active compared to these analogs.

Properties

IUPAC Name

(4-bromo-3-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEHGBULSMIQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208076-65-6
Record name (4-bromo-3-chlorophenyl)methanamine
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